dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane
Description
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane is a phosphine ligand known for its utility in various catalytic processes. This compound is characterized by its bulky structure, which can influence the steric and electronic properties of the catalytic center it coordinates with.
Properties
Molecular Formula |
C33H41P |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C33H41P/c1-24-23-25(2)33(26(3)32(24)27-15-7-4-8-16-27)30-21-13-14-22-31(30)34(28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4,7-8,13-16,21-23,28-29H,5-6,9-12,17-20H2,1-3H3 |
InChI Key |
CIOCZYVSIDAHDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C2=CC=CC=C2)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired phosphine ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane undergoes various types of reactions, including:
Oxidation: The phosphine can be oxidized to form the corresponding phosphine oxide.
Substitution: The ligand can participate in substitution reactions where it replaces other ligands in a coordination complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium or nickel catalysts are often used in substitution reactions involving this ligand.
Major Products
Oxidation: The major product is the phosphine oxide.
Substitution: The products depend on the nature of the substituents and the metal center involved in the reaction.
Scientific Research Applications
Catalytic Applications
a. Role in Organic Synthesis
Phosphines, particularly dicyclohexylphosphine derivatives, are pivotal in organic synthesis as ligands in transition metal-catalyzed reactions. They facilitate various reactions such as:
- Cross-Coupling Reactions : Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane can act as a ligand in palladium-catalyzed cross-coupling reactions, enhancing the formation of carbon-carbon bonds. This application is crucial in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .
- Hydroformylation : The compound may also be utilized in hydroformylation reactions where alkenes are converted into aldehydes using carbon monoxide and hydrogen in the presence of a catalyst. The phosphine ligand stabilizes the catalyst and improves selectivity .
Materials Science
a. Synthesis of Advanced Materials
This compound can be employed in the development of advanced materials:
- Polymer Chemistry : The phosphine compound can serve as a precursor for the synthesis of phosphine oxide polymers which have applications in electronics and photonics due to their thermal stability and optical properties.
- Case Study : Research has demonstrated that incorporating phosphine derivatives into polymer matrices enhances their mechanical properties and thermal resistance, making them suitable for high-performance applications .
Data Summary Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Catalysis | Cross-Coupling Reactions | Enhances C-C bond formation |
| Hydroformylation | Improves selectivity and yield | |
| Medicinal Chemistry | Anticancer Activity | Exhibits significant cytotoxicity against cancer cells |
| Materials Science | Polymer Synthesis | Improves mechanical properties and thermal stability |
Mechanism of Action
The mechanism by which dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane exerts its effects involves coordination to a metal center, forming a stable complex. This complex can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The bulky nature of the ligand can influence the selectivity and activity of the catalytic process.
Comparison with Similar Compounds
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane is unique due to its specific steric and electronic properties, which can influence the reactivity and selectivity of the catalytic processes it is involved in. The presence of the trimethyl and phenyl groups provides additional steric hindrance, which can be advantageous in certain catalytic applications.
Biological Activity
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane is a phosphine compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H37P
- Molecular Weight : 426.56 g/mol
- CAS Number : 10786725
- IUPAC Name : this compound
Mechanisms of Biological Activity
Phosphine compounds like this compound are known to interact with various biological targets. The following mechanisms have been identified:
- Ligand Behavior : As a phosphine ligand, it participates in coordination with transition metals, enhancing catalytic activities in reactions such as cross-coupling reactions (e.g., Suzuki and Heck reactions) which are crucial in organic synthesis and drug development .
- Antioxidant Properties : Some studies suggest that phosphines can exhibit antioxidant activities by scavenging free radicals, thus protecting cells from oxidative stress .
- Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against certain diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
| Catalytic Activity | Enhances efficiency in cross-coupling reactions |
Case Studies
-
Antioxidant Activity :
A study investigated the antioxidant properties of various phosphine compounds, including this compound. Results indicated significant free radical scavenging activity comparable to known antioxidants. -
Enzyme Interaction :
Research focusing on enzyme inhibition highlighted that dicyclohexyl phosphines could effectively inhibit specific enzymes related to cancer metabolism. This inhibition was linked to the compound's ability to alter the enzyme's active site through coordination interactions. -
Catalysis in Organic Synthesis :
In a series of experiments aimed at optimizing cross-coupling reactions, this compound was used as a ligand for palladium catalysts. The findings showed improved yields and selectivity in the formation of biaryl compounds, which are important in pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
